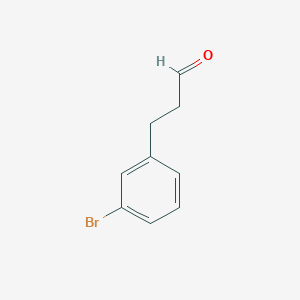

3-(3-Bromophenyl)propanal

Overview

Description

3-(3-Bromophenyl)propanal is a brominated organic compound that is structurally related to various other bromophenyl derivatives. While the specific compound 3-(3-Bromophenyl)propanal is not directly studied in the provided papers, related bromophenyl compounds have been synthesized and characterized, which can provide insights into the properties and reactivity of such compounds [

Scientific Research Applications

Anticancer Activities

Bromophenol derivatives exhibit significant anticancer activities. A study on a novel bromophenol derivative, BOS-102, demonstrated its effectiveness against human lung cancer cell lines. BOS-102 induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and MAPK signaling pathways. This suggests the potential of bromophenol derivatives, including those related to 3-(3-Bromophenyl)propanal, in developing anticancer drugs (Guo et al., 2018).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of bromophenol derivatives have been noted, with compounds showing moderate to excellent activity against bacteria and fungi. This includes a synthesized ligand from bromophenol that exhibited antimicrobial activity, suggesting the utility of such derivatives in combating microbial infections (Sampal et al., 2018).

Antioxidant and Enzyme Inhibitory Actions

Novel bromophenols synthesized from benzoic acids showed strong antioxidant activities and inhibited metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II. This indicates their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Öztaşkın et al., 2017).

Antifungal Effect Against Pathogenic Fungi

Halogenated phenyl derivatives, including those structurally related to 3-(3-Bromophenyl)propanal, have shown significant in vitro antifungal activity against common and emerging yeasts and molds. These compounds represent a promising group for developing antifungal treatments, especially for Aspergillus species (Buchta et al., 2004).

Nonlinear Optical (NLO) Properties

Chalcone derivatives, including those with bromophenyl groups, have been investigated for their nonlinear optical properties, which are crucial for various semiconductor and optical applications. These studies have revealed promising NLO activities, highlighting the potential of these compounds in electronic and photonic devices (Shkir et al., 2019).

Safety And Hazards

properties

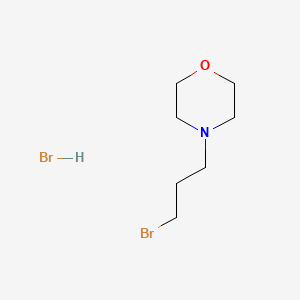

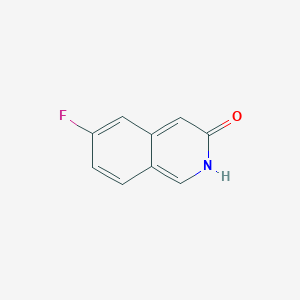

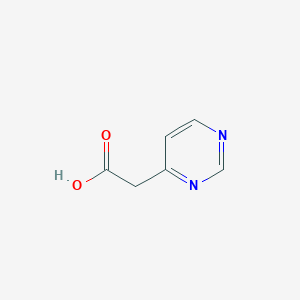

IUPAC Name |

3-(3-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULVLUNCIBAQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616958 | |

| Record name | 3-(3-Bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)propanal | |

CAS RN |

210115-30-3 | |

| Record name | 3-(3-Bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

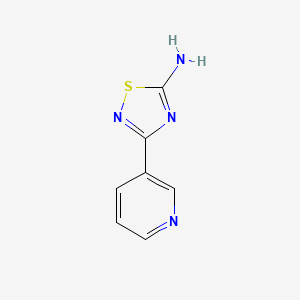

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)